Solriamfetol

Übersicht

Beschreibung

Synthesis Analysis

Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .Molecular Structure Analysis

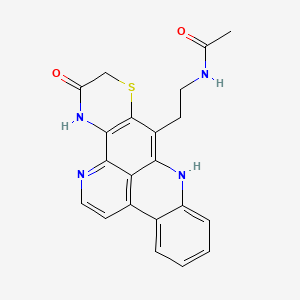

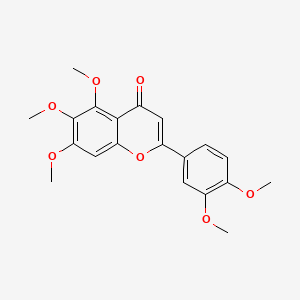

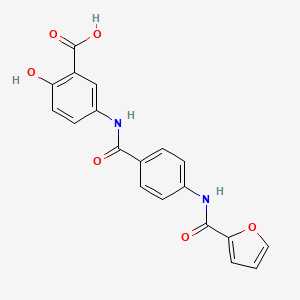

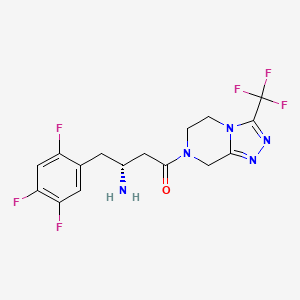

This compound is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of this compound is C10H14N2O2 .Chemical Reactions Analysis

The chemical reactions of this compound are not well-documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .Wissenschaftliche Forschungsanwendungen

Wachstumsförderndes Mittel

Solriamfetol ist ein wachstumsförderndes Mittel (WPA), das für die Behandlung von übermäßiger Schläfrigkeit am Tag im Zusammenhang mit Narkolepsie und obstruktivem Schlafapnoe zugelassen ist . Der wachstumsfördernde Mechanismus von this compound kann auf einer Dopamin- und Noradrenalin-Wiederaufnahmehemmung beruhen .

Dopamin- und Noradrenalin-Wiederaufnahmehemmung

Der wachstumsfördernde Mechanismus von this compound kann auf einer Dopamin- und Noradrenalin-Wiederaufnahmehemmung beruhen . Dieser Mechanismus wurde in präklinischen pharmakologischen Studien weiter untersucht .

TAAR1-Agonistenaktivität

In-vitro-Funktionsstudien zeigten eine Agonistenaktivität von this compound an menschlichen, Maus- und Ratten-TAAR1-Rezeptoren . Diese TAAR1-Agonistenaktivität war spezifisch für this compound .

Potenzielle 5-HT1A-Agonistenaktivität

Präklinische Studien haben eine Agonistenaktivität mit geringerer Potenz an 5-HT1A-Rezeptoren als potenzielle pharmakologische Ziele für this compound identifiziert, zusätzlich zu seiner Aktivität als DAT/NET-Inhibitor .

Verbesserung der kognitiven Leistung

In einer klinischen Studie mit OSA-Patienten mit kognitiver Beeinträchtigung konnte gezeigt werden, dass this compound die kognitive Leistung verbessert .

Behandlung von übermäßiger Schläfrigkeit am Tag bei Narkolepsie oder OSA

Daten aus der realen Welt beschreiben Behandlungsergebnisse mit this compound bei Narkolepsie- oder OSA-Patienten, die entweder Angst/Depression selbstberichtet haben oder nicht . Unabhängig von Angst/Depression verbesserten sich die ESS-Werte, und die meisten Patienten und Ärzte berichteten von einer Verbesserung der EDS .

Zukünftige Richtungen

Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, this compound is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .

Wirkmechanismus

Target of Action

Solriamfetol, marketed under the brand name Sunosi, is a dopamine and norepinephrine reuptake inhibitor (DNRI) . Its primary targets are the sodium-dependent dopamine transporter and the sodium-dependent noradrenaline transporter . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, which are essential for maintaining wakefulness .

Mode of Action

This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

This compound affects the biochemical pathways involving dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling . These pathways play a critical role in regulating sleep-wake cycles .

Pharmacokinetics

This compound is readily absorbed and eliminated . The peak plasma concentration occurs at a median Tmax of 2 hours after oral administration . Its bioavailability is about 95%, and it undergoes minimal metabolism in humans . Approximately 95% of the dose is recovered as unchanged this compound in the urine .

Result of Action

The inhibition of dopamine and norepinephrine reuptake by this compound leads to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced wakefulness and a reduction in excessive daytime sleepiness . This compound is indicated for the treatment of daytime sleepiness associated with narcolepsy or obstructive sleep apnea .

Action Environment

The action of this compound is influenced by various factors. For instance, ingestion of a high-fat meal can delay Tmax by about 1 hour . It can be taken with or without food . The drug’s effectiveness is also influenced by the patient’s health status, such as

Eigenschaften

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027926 | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |

| Record name | Solriamfetol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

178429-62-4 | |

| Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solriamfetol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solriamfetol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLRIAMFETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.